3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused bicyclic core structure comprising a triazole and quinazoline ring. The substituents—a 2,5-dimethylphenylsulfonyl group at position 3 and a 1-phenylethylamine moiety at position 5—play critical roles in its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-13-14-17(2)22(15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQQLLUKUJJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Phenylethylamine Moiety: This step involves the coupling of the phenylethylamine group to the triazoloquinazoline core, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or triazoloquinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.
Medicine: The compound’s unique structure suggests potential as a pharmaceutical agent, possibly as an anti-cancer or anti-inflammatory drug.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and triazoloquinazoline core may play key roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The triazoloquinazoline scaffold is highly modular, with variations in sulfonyl substituents and amine side chains dictating activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs (e.g., ).
†Predicted using similar substitution patterns ().
Key Findings :
Sulfonyl Group Variations: The 2,5-dimethylphenylsulfonyl group in the target compound (vs. ’s 3,4-dimethylphenylsulfonyl substituent further increases steric bulk, which may reduce off-target effects but limit solubility .
Amine Side Chain Modifications :
- The 1-phenylethylamine group in the target compound provides greater lipophilicity (higher logP) compared to the 4-methylbenzyl group in , favoring blood-brain barrier penetration .
- Polar substituents like 3,4-dimethoxyphenethyl () or 2-methoxy-5-methylphenyl () improve aqueous solubility but may reduce metabolic stability due to oxidative demethylation risks .
Biological Activity
The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazoloquinazoline derivatives typically involves multi-step organic reactions. Recent studies have highlighted various synthetic methodologies that yield high purity and yield of these compounds. For instance, anionic hetero-domino reactions have been successfully employed to synthesize novel 3-substituted triazoloquinazolinones efficiently .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinazoline derivatives. For instance, a related compound exhibited significant activity against Staphylococcus aureus and other Gram-positive bacteria . The structure-activity relationship (SAR) indicates that modifications on the quinazoline core can enhance antimicrobial efficacy.
Antihypertensive Effects
A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their antihypertensive effects using in vivo models. Some derivatives demonstrated the ability to significantly reduce heart rate and blood pressure in animal models, suggesting potential as adrenoblockers . This activity is crucial for developing new treatments for hypertension.
Anticancer Potential
Emerging research suggests that triazoloquinazoline derivatives may possess anticancer properties. In vitro studies have indicated cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial activity of quinazolinone derivatives, one compound was shown to inhibit the growth of M. tuberculosis. This suggests that structural modifications can lead to enhanced activity against resistant strains .
Case Study 2: Antihypertensive Activity
Research on a series of triazoloquinazolines revealed that certain compounds could abolish tachycardia induced by parent compounds. This highlights their potential as therapeutic agents for managing cardiovascular conditions .
Research Findings Summary
Q & A
Basic: What are the optimized synthetic routes for preparing triazoloquinazoline derivatives like this compound?
Answer:
A common approach involves cyclocondensation of precursors under controlled conditions. For example:
- Dissolve intermediates (e.g., hydrazine derivatives) in ethanol with triethylamine as a catalyst.
- React with sulfonyl or aryl halide derivatives at 60–100°C for 24–72 hours .
- Purify via column chromatography (e.g., ethyl acetate/light petroleum gradient elution) and recrystallize from ethanol .
Key parameters:
| Step | Temperature | Time | Solvent System | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | 70°C | 72 hrs | Ethanol | 55–63% |
| Purification | Room temp | – | EtOAc:Light petroleum (2:8) | – |
Basic: How is the structural conformation of this compound confirmed experimentally?
Answer:
- X-ray crystallography resolves planar fused-ring systems and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
- NMR spectroscopy (1H, 13C) confirms substituent positions. For example:
- Aromatic protons appear at δ 7.05–8.31 ppm.
- Methyl groups in sulfonyl moieties show signals at δ 2.79–3.94 ppm .
Basic: What safety protocols are critical during handling?
Answer:
Adhere to P-codes for hazard mitigation:
- P210 : Avoid heat/open flames (flammability risk).
- P201/202 : Review safety protocols before use.
- Use PPE (gloves, goggles) and work in a fume hood .
Advanced: How can computational modeling predict this compound’s enzyme inhibition potential?
Answer:
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., kinases).
- Validate with in vitro assays : Measure IC50 values using fluorescence-based kinase inhibition assays .
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Microwave-assisted synthesis : Enhances purity and solubility via controlled reaction kinetics .
Advanced: How do structural modifications (e.g., sulfonyl vs. thioether groups) impact bioactivity?
Answer:
- Sulfonyl groups improve metabolic stability but may reduce membrane permeability.
- Thioether analogs show enhanced binding to cysteine-rich enzyme active sites (e.g., glutathione transferases) .
Advanced: What experimental designs evaluate environmental persistence of this compound?
Answer:
- Long-term fate studies : Monitor degradation in water/soil matrices under varying pH and UV exposure.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess LC50/EC50 values .
Advanced: How are SAR studies conducted for triazoloquinazoline derivatives?
Answer:
- Library synthesis : Vary substituents (e.g., aryl, alkyl, halogen) at positions 3 and 5.
- Dose-response curves : Compare IC50 values across derivatives to identify pharmacophores .
Advanced: What analytical methods resolve conflicting spectral data for regioisomers?
Answer:
- 2D NMR (COSY, NOESY) : Distinguish between regioisomers via cross-peak analysis.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .
Advanced: How is crystallographic data used to optimize drug-receptor interactions?
Answer:
- Analyze hydrogen-bonding networks and π-π stacking in protein-ligand complexes (e.g., PDB structures).
- Modify substituents to align with hydrophobic pockets or catalytic sites .
Advanced: What in vitro models assess neurotoxicity risks?
Answer:
- SH-SY5Y neuronal cells : Measure mitochondrial membrane potential (JC-1 assay) and ROS production.
- Microglial activation assays : Quantify TNF-α/IL-6 release via ELISA .
Advanced: How are stability studies under physiological conditions designed?
Answer:
- Simulated gastric fluid (pH 1.2) : Incubate compound at 37°C for 24 hrs, analyze degradation via HPLC.
- Plasma stability assays : Use rat plasma to measure half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
